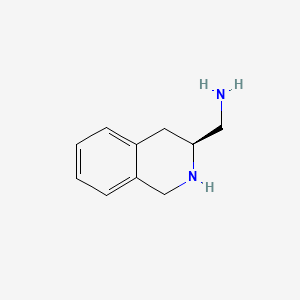
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, also known as TIQ-diamine, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of TIQ-diamine based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a group of alkaloids that exhibit a wide range of pharmacological activities. The biological significance of these compounds arises from their ability to interact with various neurotransmitter receptors and enzymes involved in critical physiological processes.
Key Biological Activities
- Neuroprotective Effects : THIQ derivatives have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies indicate that these compounds can modulate signaling pathways that regulate cell survival and death, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease (AD) .
- Dopamine Receptor Modulation : Certain THIQ derivatives, including TIQ-diamine, have demonstrated selective activity towards dopamine receptors. Research highlights their potential as antipsychotic agents through selective antagonism of the dopamine D3 receptor (D3R), which is implicated in various psychotic symptoms .
- Anti-inflammatory Properties : The anti-inflammatory capabilities of TIQ derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a role in managing conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of TIQ-diamine and its analogs can be attributed to their structural features. The presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding affinity and selectivity.
| Compound | Receptor Affinity (Ki) | Biological Activity |
|---|---|---|
| TIQ-Diamine | D3R Ki = 685 nmol/L | Antipsychotic-like effects |
| Compound 36b | D3R Ki = 641.5 nmol/L | Antidepressant-like activity |
| Compound ZLG-25 | D3R Ki = 3067 nmol/L | Selective antagonist |
Case Studies
- Dopamine D3 Receptor Antagonism : A study investigated novel tetrahydro-carboline derivatives as selective D3R antagonists. Among these, compound 36b exhibited significant antipsychotic-like properties without inducing catalepsy, suggesting a favorable safety profile for potential therapeutic use .
- Neuroprotective Studies : Research on THIQ derivatives revealed their ability to reduce neuronal damage in AD models by modulating oxidative stress pathways and promoting neuronal survival through the downregulation of pro-apoptotic proteins like Bax .
Eigenschaften
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195832-21-4 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













